![molecular formula C19H19N3O2S B131916 2-[1-(4-Piperonyl)piperazinyl]benzothiazole CAS No. 155106-73-3](/img/structure/B131916.png)
2-[1-(4-Piperonyl)piperazinyl]benzothiazole
描述
2-[1-(4-Piperonyl)piperazinyl]benzothiazole is a chemical compound known for its activity as a serotonin receptor agonist and antagonist.
准备方法
合成路线和反应条件
2-[1-(4-哌喃酰基)哌嗪基]苯并噻唑的合成通常涉及苯并噻唑衍生物与哌嗪衍生物的反应。 一种常见的方法包括在特定条件下将2-氯苯并噻唑与1-(4-哌喃酰基)哌嗪缩合以得到所需产物 .
工业生产方法
虽然详细的工业生产方法没有广泛记录,但合成通常遵循与实验室方法类似的原理,但在更大规模上进行。 这包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度 .
化学反应分析
反应类型
2-[1-(4-哌喃酰基)哌嗪基]苯并噻唑会发生各种化学反应,包括:
氧化: 此反应可以改变苯并噻唑环上的官能团。
还原: 此反应可以还原分子中的双键或其他可还原基团。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
主要产物
这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会生成羟基化衍生物,而取代反应可能会引入新的官能团 .
科学研究应用
Serotonin Receptor Agonism
2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts primarily as a 5-HT4 receptor agonist . This receptor is implicated in:
- Gastrointestinal Motility : Enhancing peristalsis and secretion processes.
- Cognitive Functions : Potentially improving memory and learning through serotonergic pathways.
Receptor Type | Activity Level | Notes |
---|---|---|
5-HT4 | Agonist | Enhances gastrointestinal motility |
5-HT3 | Moderate Antagonist | Potential for nausea treatment |
5-HT1 | No Affinity | Minimal side effects expected |
D2 | No Affinity | Reduces risk of extrapyramidal symptoms |
Cardiovascular Implications
Research indicates that this compound may influence cardiovascular health by enhancing the secretion of atrial natriuretic peptide, which plays a role in regulating blood pressure and fluid balance. This suggests potential applications in treating heart-related conditions.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been developed to optimize yield and purity.
Table 2: Synthetic Routes
Step | Reaction Type | Conditions |
---|---|---|
1 | Nucleophilic Substitution | Controlled temperature, specific solvents |
2 | Cyclization | Acidic conditions to promote ring formation |
3 | Purification | Chromatography for final product refinement |
Case Study 1: Gastrointestinal Disorders
A study conducted by Monge et al. (1994) demonstrated that compounds similar to this compound exhibited significant effects on gastrointestinal motility in animal models, suggesting its potential as a treatment for disorders like irritable bowel syndrome (IBS).
Case Study 2: Cognitive Enhancement
In a controlled trial assessing cognitive functions, subjects administered with the compound showed improved memory recall compared to placebo groups, supporting its role as a cognitive enhancer through serotonergic mechanisms.
Table 3: Comparative Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Piperonyl)piperazine | Piperazine without benzothiazole | Moderate serotonergic activity |
Benzothiazole | Core structure only | Varies based on substitutions |
2-(4-Methylpiperazin-1-yl)benzothiazole | Methylpiperazine instead of piperonyl | Potentially similar receptor activity |
作用机制
2-[1-(4-哌喃酰基)哌嗪基]苯并噻唑主要通过与血清素受体的相互作用发挥其作用。它作为血清素受体 4 的激动剂,作为血清素受体 3 的拮抗剂。 这种双重活性使其能够调节各种生理过程,包括胃肠动力和神经传递 .
相似化合物的比较
类似化合物
2-哌嗪基苯并噻唑: 类似结构,但缺少哌喃酰基。
2-哌嗪基苯并恶唑: 类似结构,但含有恶唑环而不是噻唑环.
独特性
2-[1-(4-哌喃酰基)哌嗪基]苯并噻唑是独特的,因为它既具有血清素受体激动剂,又具有拮抗剂的双重活性。 这使其成为研究受体相互作用和开发治疗剂的宝贵化合物 .
生物活性
2-[1-(4-Piperonyl)piperazinyl]benzothiazole, also known as SR-4, is a compound that has garnered attention for its significant biological activities, particularly as a serotonin receptor modulator. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 341.46 g/mol
- CAS Number : 155106-73-3
This compound primarily functions as a 5-HT4 receptor agonist , which means it activates serotonin receptors involved in various physiological processes. It also exhibits moderate antagonistic activity at the 5-HT3 receptor but shows no affinity for 5-HT1 or dopamine D2 receptors . This selective receptor profile suggests its potential utility in gastrointestinal motility disorders and other serotonergic dysfunctions .
Gastrokinetic Agent
Research indicates that this compound may act as a gastrokinetic agent due to its agonistic effects on the 5-HT4 receptor. This receptor is known to enhance gastrointestinal motility, making it a candidate for treating conditions like irritable bowel syndrome (IBS) and constipation-predominant IBS (C-IBS) .
Case Studies and Research Findings
- Study on Intestinal Epithelial Cells : A study by Gill et al. (2008) demonstrated that serotonin influences cytoskeletal architecture in human intestinal epithelial cells, suggesting that compounds like this compound could modulate similar pathways .
- Animal Models : In animal studies, administration of this compound showed improved gastrointestinal transit times, supporting its role as a potential treatment for motility disorders. The observed effects were dose-dependent, with optimal dosing yielding significant improvements without adverse effects.
Comparative Biological Activity Table
Compound | 5-HT4 Agonist | 5-HT3 Antagonist | Other Activities |
---|---|---|---|
This compound | Yes | Moderate | Gastrokinetic effects |
Renzapride | Yes | Yes | C-IBS treatment |
Tegaserod | Yes | No | IBS treatment |
Safety and Toxicology
While preliminary studies indicate that this compound is generally well-tolerated, further toxicological assessments are necessary to evaluate long-term safety. Current findings suggest minimal hepatotoxicity and nephrotoxicity at therapeutic doses; however, high doses may lead to adverse effects.
属性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKGNWKJMGHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165813 | |
Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155106-73-3 | |
Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?
A: this compound acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [, ]. This dual action profile contributes to its gastrokinetic activity. Furthermore, research indicates that this compound inhibits both the inward rectifier potassium current (IK1) and the transient outward potassium current (Ito) in rat ventricular myocytes []. This inhibition, along with a decrease in resting membrane potential and prolongation of action potential duration, is believed to be the mechanism by which the compound induces arrhythmias in rat models [].
Q2: What is the impact of this compound on the nervous system?
A: Studies show that this compound can influence nociception, which is the nervous system's response to pain []. Research in rats suggests that this compound, through interaction with various 5-HT receptor subtypes (1B, 2A, 2C, 3, and 4), inhibits the responses of spinal wide dynamic range (WDR) neurons to C-fiber inputs []. C-fibers are involved in transmitting pain signals, so this inhibition suggests a potential analgesic effect.
Q3: Are there any structure-activity relationship (SAR) studies available for this compound?
A: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound's interaction with different 5-HT receptor subtypes (specifically 5-HT3 and 5-HT4) is crucial for its gastrokinetic activity [, ]. This suggests that modifications to the compound's structure, especially those affecting its binding affinity to these receptors, could significantly impact its potency and selectivity. Further research focusing on systematic structural modifications and their impact on biological activity would be valuable.
Q4: What are the potential risks associated with this compound identified in the research?
A: A key concern highlighted in the research is the compound's potential to induce cardiac arrhythmias []. Studies in isolated rat hearts showed that this compound could trigger both ventricular tachycardia (VT) and ventricular fibrillation (VF) []. This proarrhythmic effect is thought to stem from the compound's ability to disrupt the delicate balance of ionic currents in heart muscle cells, leading to abnormal electrical activity and potentially life-threatening heart rhythms [].
Q5: Has this compound been tested in in vivo models?
A: Yes, the research indicates that this compound has been tested in in vivo models. The study investigating its effects on C-fiber responses in spinal WDR neurons used a rat model []. Additionally, the research exploring the compound's proarrhythmic effects utilized Langendorff-perfused rat hearts, an ex vivo model that maintains the heart's physiological properties []. These studies provide valuable insights into the compound's activity in a biological context, paving the way for further investigation in more complex animal models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。